1,4-Dioxaspiro[4.6]undecan-8-amine
Description
1,4-Dioxaspiro[4.6]undecan-8-amine is a bicyclic organic compound characterized by a spirocyclic structure combining a 1,4-dioxane ring fused to a cyclohexane moiety, with an amine functional group at the 8-position. Its molecular formula is C₁₀H₁₉NO₂, and it has a molecular weight of 185.27 g/mol . This compound is primarily utilized as a synthetic intermediate in pharmaceuticals, agrochemicals, and organic catalysis due to its structural rigidity and reactivity . Its spirocyclic architecture enhances steric and electronic stability, making it a valuable scaffold for drug discovery .
Properties
IUPAC Name |
1,4-dioxaspiro[4.6]undecan-8-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c10-8-2-1-4-9(5-3-8)11-6-7-12-9/h8H,1-7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFWJCWCYDMAUKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC2(C1)OCCO2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1,4-Dioxaspiro[4.6]undecan-8-amine typically involves the formation of the spirocyclic ring system followed by the introduction of the amine group. One common synthetic route includes the reaction of a diol with an amine under acidic conditions to form the spirocyclic structure. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pH levels .
Chemical Reactions Analysis
1,4-Dioxaspiro[4.6]undecan-8-amine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxo derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reagents and conditions used .
Scientific Research Applications
1,4-Dioxaspiro[4.6]undecan-8-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Dioxaspiro[4.6]undecan-8-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with various biomolecules, influencing their structure and function. The spirocyclic structure may also play a role in its binding affinity and specificity. Pathways involved in its action include enzymatic reactions and receptor binding .
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Key Observations :
Ring Size and Substitution :
- The 1,4-dioxaspiro[4.6]undecane system has a larger spiro ring (6-membered cyclohexane) compared to the 1,4-dioxaspiro[4.5]decane (5-membered cyclopentane), which alters steric hindrance and reactivity .
- Phenyl or aniline substituents (e.g., in ) enhance π-π stacking interactions, improving binding affinity in pharmacological targets.
Physicochemical Properties :
- The trifluoromethyl derivative of 1,4-dioxaspiro[4.5]decan-8-amine exhibits a predicted collision cross-section (CCS) of 151.9 Ų for [M+H]⁺, suggesting moderate polarity .
- This compound is a liquid at room temperature, with storage recommendations at 4°C to maintain stability .
Biological Activity: Diazaspiro compounds (e.g., 6,9-diazaspiro[4.5]decane-8,10-diones) demonstrate anticonvulsant activity in rodent models, with ED₅₀ values < 100 mg/kg .
Key Findings :
- Scalability : The reduction of 1,4-dioxaspiro[4.5]decan-8-one to its alcohol derivative achieves a 75% yield under NaBH₄/MeOH conditions , while spirocyclic amine synthesis often requires tailored protecting-group strategies .
- Safety: Limited toxicity data exist for this compound, but structural analogues like 2-(8-amino-1,4-dioxaspiro[4.5]decan-8-yl)acetic acid necessitate strict ventilation and PPE protocols .
Biological Activity
1,4-Dioxaspiro[4.6]undecan-8-amine is a spirocyclic compound with significant potential in medicinal chemistry and biological research. Its unique structure, characterized by a spirocyclic framework and an amine functional group, allows it to interact with biological targets, making it a candidate for various therapeutic applications.
- Molecular Formula : CHNO
- Molecular Weight : 171.24 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with biomolecules due to its amine group. This interaction can influence the conformation and function of proteins and enzymes. The spirocyclic structure enhances its binding affinity, potentially leading to modulation of various biochemical pathways.
Biological Applications
This compound has been investigated for several biological activities:
- Antimicrobial Activity : Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. A study highlighted the effectiveness of azaspiroketal derivatives against Mycobacterium bovis BCG, suggesting potential applications in treating tuberculosis .
- Cytotoxicity Studies : In vitro assessments have shown that derivatives of this compound can exhibit selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for developing anticancer agents .
- Enzyme Inhibition : The compound may inhibit key enzymes involved in disease pathways, which could be beneficial in drug development for conditions such as cancer and infectious diseases.
Comparative Analysis with Similar Compounds
A comparison with related compounds reveals differences in biological activity based on structural variations:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1,4-Dioxaspiro[4.5]decane-8-amine | Smaller spirocyclic ring | Moderate antimicrobial activity |
| 1,4-Dioxaspiro[4.7]dodecan-8-amine | Larger spirocyclic ring | Enhanced enzyme inhibition |
| 9,9-Difluoro-1,4-dioxaspiro[4.6]undecan-8-amine | Fluorinated variant | Increased potency and selectivity |
Study on Antimycobacterial Activity
In a study investigating azaspiroketal Mannich bases, the minimum inhibitory concentrations (MIC) were determined for various derivatives against M. bovis BCG. The results indicated that certain modifications to the spirocyclic structure significantly enhanced their antimicrobial potency (MIC < 5 μM) .
Cytotoxicity Assessment
Further cytotoxicity studies were conducted on Vero cells (African Green Monkey kidney epithelial cells), where some analogs demonstrated selective cytotoxicity profiles that could be leveraged for therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
